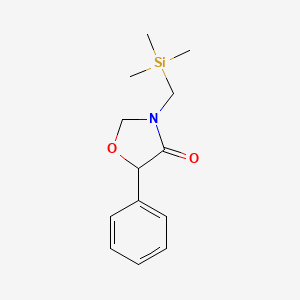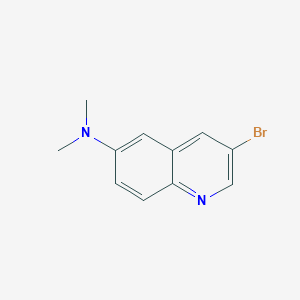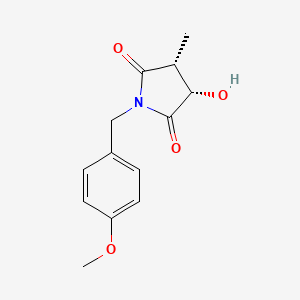
1-(Difluoromethoxy)naphthalene-8-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H10F2O3 It is a derivative of naphthalene, featuring a difluoromethoxy group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)naphthalene-8-acetic acid typically involves the introduction of the difluoromethoxy group to a naphthalene derivative, followed by the addition of an acetic acid group. One common method includes the reaction of 1-naphthol with difluoromethyl ether in the presence of a base, followed by carboxylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethoxy)naphthalene-8-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-8-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-8-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the acetic acid moiety may facilitate interactions with active sites. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: A closely related compound with similar structural features but lacking the difluoromethoxy group.
2-(Difluoromethoxy)naphthalene: Another derivative of naphthalene with the difluoromethoxy group in a different position.
Uniqueness
1-(Difluoromethoxy)naphthalene-8-acetic acid is unique due to the presence of both the difluoromethoxy group and the acetic acid moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H10F2O3 |
|---|---|
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
2-[8-(difluoromethoxy)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-10-6-2-4-8-3-1-5-9(12(8)10)7-11(16)17/h1-6,13H,7H2,(H,16,17) |
Clave InChI |
BHBGKCHKLUGOLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxyspiro[chroman-2,4'-piperidin]-4-ol](/img/structure/B11862535.png)


![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)

![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)






